An In-depth Technical Guide to 2-Methylbenzotrifluoride (CAS 13630-19-8)
An In-depth Technical Guide to 2-Methylbenzotrifluoride (CAS 13630-19-8)
Abstract
This technical guide provides a comprehensive overview of 2-Methylbenzotrifluoride (CAS 13630-19-8), a pivotal fluorinated aromatic compound. Known alternatively as 2-(Trifluoromethyl)toluene or α,α,α-Trifluoro-o-xylene, this molecule is a cornerstone intermediate in the synthesis of complex pharmaceuticals and advanced agrochemicals.[1][2] Its unique physicochemical properties, imparted by the juxtaposition of a methyl group and a trifluoromethyl group on a benzene ring, offer enhanced stability, lipophilicity, and specific reactivity.[3] This document serves as a critical resource for researchers, chemists, and drug development professionals, detailing the compound's core properties, reactivity, synthesis, applications, and safety protocols to facilitate its effective and safe utilization in advanced scientific endeavors.
Introduction: The Strategic Importance of Fluorination
In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms into organic molecules is a proven method for modulating biological activity, metabolic stability, and pharmacokinetic profiles. The trifluoromethyl group (-CF₃) is particularly valued for its strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic degradation.[3] 2-Methylbenzotrifluoride emerges as a premier building block in this context. It provides a scaffold where the activating, ortho-para directing methyl group and the deactivating, meta-directing trifluoromethyl group create a unique electronic and steric environment. This inherent tension in its electronic nature is not a limitation but rather a gateway to selective chemical transformations, making it an indispensable intermediate for creating high-value, specialized molecules.[2]
Physicochemical and Spectral Identity
Accurate identification and characterization are fundamental to the successful application of any chemical intermediate. 2-Methylbenzotrifluoride is a colorless to light yellow liquid under standard conditions, and its identity is confirmed through a combination of physical constants and spectral analysis.[1]
Core Physicochemical Properties
The essential physical and chemical data for 2-Methylbenzotrifluoride are summarized in the table below, providing a quick reference for experimental planning and process design.
| Property | Value | Source(s) |
| CAS Number | 13630-19-8 | [1][4] |
| Molecular Formula | C₈H₇F₃ | [1][5] |
| Molecular Weight | 160.14 g/mol | [1][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 125-126 °C | [1][4][6] |
| Density | 1.17 - 1.174 g/cm³ at 20°C | [1][6] |
| Refractive Index (n20/D) | 1.435 - 1.440 | [1][4][6] |
| Flash Point | 26 °C | |
| Purity (Typical) | >98.0% (GC) | [1] |
| Synonyms | 2-(Trifluoromethyl)toluene, α,α,α-Trifluoro-o-xylene | [1][2] |
Structural Confirmation: Spectral Data
The molecular structure of 2-Methylbenzotrifluoride is unequivocally confirmed by standard spectroscopic methods. While raw spectra are curated in databases, the expected signatures are key for quality control.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton spectrum will exhibit a singlet for the methyl (-CH₃) protons and a complex multiplet pattern in the aromatic region corresponding to the four protons on the benzene ring.
-
¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbon, the trifluoromethyl carbon (split into a quartet by the fluorine atoms), and the six aromatic carbons.
-
¹⁹F NMR: The fluorine spectrum will display a sharp singlet, confirming the presence of a single trifluoromethyl environment.
-
-
Mass Spectrometry (MS): Mass analysis will show a molecular ion peak (M⁺) at m/z 160, corresponding to the molecular weight of the compound.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands in the 1300-1100 cm⁻¹ region, which are indicative of C-F stretching vibrations of the -CF₃ group. Aromatic C-H and C=C stretching bands will also be prominent.
Caption: Molecular structure of 2-Methylbenzotrifluoride.
Reactivity and Mechanistic Insights
The synthetic utility of 2-Methylbenzotrifluoride is governed by the interplay between the electron-donating methyl group (-CH₃) and the powerfully electron-withdrawing trifluoromethyl group (-CF₃).[2]
-
Electrophilic Aromatic Substitution: The -CH₃ group is activating and directs incoming electrophiles to the ortho and para positions (positions 3, 5, and 7 relative to it). Conversely, the -CF₃ group is strongly deactivating and a meta-director (directing to positions 4 and 6 relative to it). This creates a complex reactivity map. The positions para to the methyl group (position 5) and ortho to the methyl group (position 3) are the most activated sites for electrophilic attack, such as nitration or halogenation. The precise outcome often depends on the reaction conditions and the steric bulk of the electrophile.[2]
-
Oxidation: The methyl group can be oxidized under specific conditions to form 2-(trifluoromethyl)benzoic acid, another valuable synthetic intermediate.[2]
-
Stability: The trifluoromethyl group enhances the overall chemical stability of the molecule.[1] It is highly resistant to both acidic and basic conditions, allowing for a broad range of subsequent chemical modifications on other parts of the molecule without degrading the -CF₃ moiety.
Synthesis Pathways and Considerations
The commercial production of 2-Methylbenzotrifluoride can be achieved through several strategic routes. The choice of pathway is typically dictated by the availability of starting materials, cost, and desired purity.
Caption: Generalized synthesis workflow for 2-Methylbenzotrifluoride.
Common synthetic strategies include:
-
Nitration of Benzotrifluoride: A foundational approach involves the nitration of benzotrifluoride, which can then be processed through several steps to introduce the methyl group and arrive at the desired product.[2]
-
Fluorination Reactions: Introducing the trifluoromethyl group can be achieved via various fluorination techniques applied to a corresponding toluene derivative.[2]
-
Substitution Reactions: Friedel-Crafts alkylation or acylation methods can also be employed to construct the target molecule from simpler precursors.[2]
Each of these routes requires careful control of reaction conditions to manage isomer formation and maximize the yield of the desired 2-methyl isomer.
Core Applications in Research and Development
The unique properties of 2-Methylbenzotrifluoride make it a versatile tool for chemists in both academic and industrial settings.
Intermediate for Biologically Active Molecules
The primary application is its role as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][8] The presence of the trifluoromethyl group can significantly enhance a drug candidate's:
-
Lipophilicity: Improving its ability to cross cell membranes.
-
Metabolic Stability: Blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[9]
-
Binding Affinity: The -CF₃ group can form favorable interactions with enzyme active sites.
Caption: Role as an intermediate in developing active ingredients.
Specialized Solvent Applications
Beyond its role as a reactant, 2-Methylbenzotrifluoride and related compounds like benzotrifluoride (BTF) serve as effective solvents.[1][2] Its high boiling point and ability to dissolve a wide array of organic compounds make it a suitable medium for various reactions.[1] It is particularly useful in "fluorous synthesis," a technique that uses highly fluorinated reagents or tags to simplify product purification, as it can dissolve both traditional organic and highly fluorinated molecules.[2]
Safety, Handling, and Stability
Adherence to safety protocols is paramount when handling 2-Methylbenzotrifluoride. As a flammable liquid, it requires careful storage and handling to mitigate risks.
GHS Hazard Information
-
Classification: Flammable liquid and vapor (Category 3).[10]
-
Signal Word: Warning.
-
Hazard Statement (H226): Flammable liquid and vapor.[11]
-
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[11]
-
P233: Keep container tightly closed.
-
P240: Ground/bond container and receiving equipment.
-
P280: Wear protective gloves/eye protection/face protection.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P403 + P235: Store in a well-ventilated place. Keep cool.
-
Stability and Storage
The compound is stable under normal storage conditions.[12] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.[12] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[13] Recommended storage temperatures can range from room temperature to refrigerated (2-8 °C), with specific supplier recommendations taking precedence.[1]
Conclusion
2-Methylbenzotrifluoride (CAS 13630-19-8) is more than just a chemical intermediate; it is a strategic enabler of innovation in the life sciences. Its distinct structural features provide a reliable and versatile platform for the synthesis of novel molecules with enhanced biological properties. For drug development professionals and synthetic chemists, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential. As the demand for more effective and metabolically robust pharmaceuticals and agrochemicals continues to grow, the importance of foundational building blocks like 2-Methylbenzotrifluoride will undoubtedly increase.
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